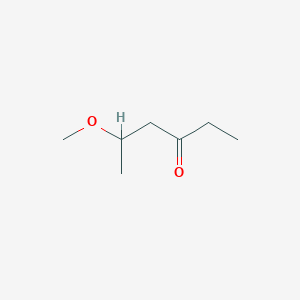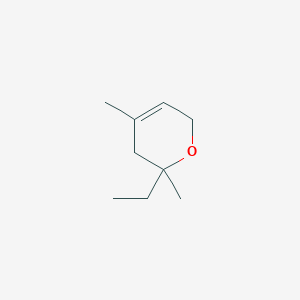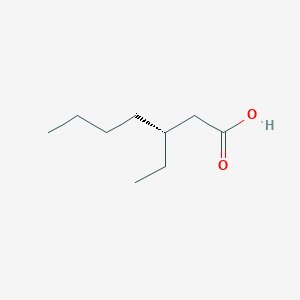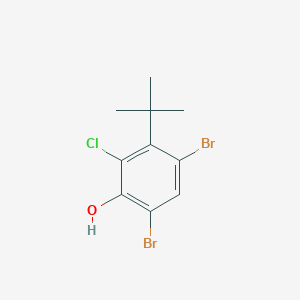
4,6-Dibromo-3-tert-butyl-2-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dibromo-3-tert-butyl-2-chlorophenol: is a chemical compound with the molecular formula C10H11Br2ClO and a molecular weight of 342.458 g/mol It is characterized by the presence of bromine, chlorine, and tert-butyl groups attached to a phenolic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-tert-butyl-2-chlorophenol typically involves a multi-step reaction process. One common method includes the bromination and chlorination of a phenolic precursor. The reaction conditions often involve the use of bromine and chlorine in the presence of a solvent like tetrachloromethane (CCl4) and heating .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dibromo-3-tert-butyl-2-chlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phenolic group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of a solvent like CCl4.
Chlorination: Chlorine (Cl2) under similar conditions.
Oxidation: Potassium ferricyanide in benzene can be used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the substituents introduced, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical reactions.
Biology and Medicine: Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4,6-Dibromo-3-tert-butyl-2-chlorophenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
2-Bromo-4,6-di-tert-butylphenol: This compound is similar in structure but lacks the chlorine atom.
4-Bromo-2,6-di-tert-butylphenol: Another similar compound, used in the synthesis of complex organic molecules and as a catalyst.
Uniqueness: 4,6-Dibromo-3-tert-butyl-2-chlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
Propiedades
Número CAS |
60935-47-9 |
|---|---|
Fórmula molecular |
C10H11Br2ClO |
Peso molecular |
342.45 g/mol |
Nombre IUPAC |
4,6-dibromo-3-tert-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H11Br2ClO/c1-10(2,3)7-5(11)4-6(12)9(14)8(7)13/h4,14H,1-3H3 |
Clave InChI |
DIDSXJGNODBXEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=C(C=C1Br)Br)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N4-[5-(4-chlorophenoxy)-6-methoxy-8-quinolyl]pentane-1,4-diamine](/img/structure/B14612200.png)
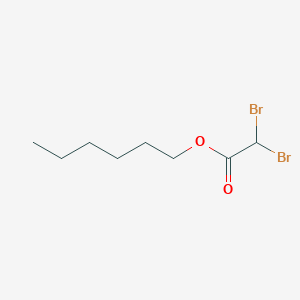

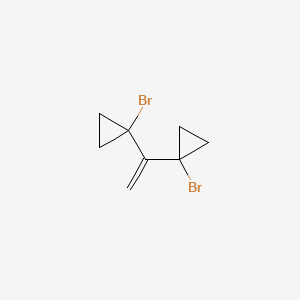
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
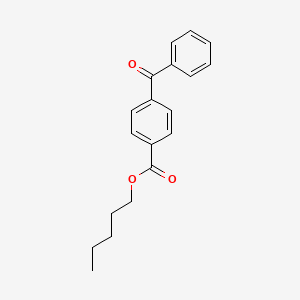
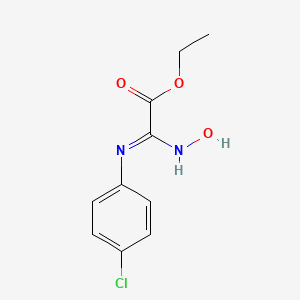
![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)

